Cas no 111160-27-1 (2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI))

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) structure
111160-27-1 structure
Product Name:2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
CAS-nummer:111160-27-1
MF:C17H18BrN5O6
MW:468.258722782135
CID:211279
PubChem ID:6451091
Update Time:2025-04-19

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
    • [(2R,3S,5R)-3-acetyloxy-5-[5-[(E)-2-bromoethenyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate
    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)-
    • CHEMBL3142632
    • [(2R,3S,5R)-3-acetoxy-5-[5-[(E)-2-bromovinyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate
    • 111160-27-1
    • 1-(3,5-Di-O-acetyl-2-deoxy-.beta.-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • 1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • Inchi: 1S/C17H18BrN5O6/c1-10(24)27-7-14-13(28-11(2)25)5-15(29-14)22-6-12(3-4-18)16(21-17(22)26)23-9-19-8-20-23/h3-4,6,8-9,13-15H,5,7H2,1-2H3/b4-3+/t13-,14+,15+/m0/s1
    • InChI-sleutel: SHGVXGBVWIRZNM-HDESWBJQSA-N
    • LACHT: Br/C=C/C1C(N2C=NC=N2)=NC(N(C=1)[C@H]1C[C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)=O

Berekende eigenschappen

  • Exacte massa: 467.044
  • Monoisotopische massa: 467.044
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 769
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 125A^2
  • XLogP3: 0.8

Experimentele eigenschappen

  • Dichtheid: 1.68
  • Kookpunt: 602.2°Cat760mmHg
  • Vlampunt: 318°C
  • Brekindex: 1.671
  • PSA: 127.43000
  • LogboekP: 0.97190
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk